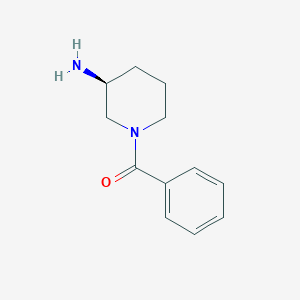
(S)-(3-aminopiperidin-1-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(3-aminopiperidin-1-yl)(phenyl)methanone is a chemical compound with the molecular formula C₁₂H₁₆N₂O It is known for its unique structure, which includes a piperidine ring substituted with an amino group and a phenyl group attached to a methanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3-aminopiperidin-1-yl)(phenyl)methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents such as ammonia or amines.
Attachment of the Phenyl Group: The phenyl group is attached through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Methanone Moiety: The methanone group is introduced through oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-(3-aminopiperidin-1-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidines or phenyl derivatives.
Applications De Recherche Scientifique
(S)-(3-aminopiperidin-1-yl)(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (S)-(3-aminopiperidin-1-yl)(phenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of enzymes or receptors and influencing biochemical pathways. This interaction can lead to various biological effects, depending on the specific target and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-(3-aminopiperidin-1-yl)(phenyl)methanone: The enantiomer of the compound with different stereochemistry.
(3-aminopiperidin-1-yl)(phenyl)methanol: A reduced form with an alcohol group instead of a methanone group.
(3-aminopiperidin-1-yl)(phenyl)ethanone: A similar compound with an ethanone group instead of a methanone group.
Uniqueness
(S)-(3-aminopiperidin-1-yl)(phenyl)methanone is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its structure allows for targeted interactions with molecular targets, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C12H16N2O |
|---|---|
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
[(3S)-3-aminopiperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C12H16N2O/c13-11-7-4-8-14(9-11)12(15)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,13H2/t11-/m0/s1 |
Clé InChI |
QXZQTLCDKRVYKB-NSHDSACASA-N |
SMILES isomérique |
C1C[C@@H](CN(C1)C(=O)C2=CC=CC=C2)N |
SMILES canonique |
C1CC(CN(C1)C(=O)C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















